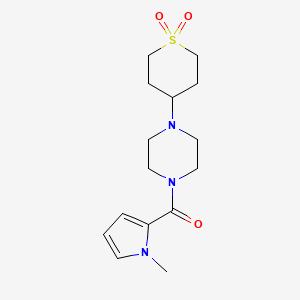

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

Description

The compound "(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone" is a structurally complex molecule featuring three key moieties:

- A piperazine ring substituted at the 4-position with a 1,1-dioxidotetrahydro-2H-thiopyran group (a sulfone-containing six-membered ring).

- A 1-methyl-1H-pyrrole heterocycle linked via a ketone bridge to the piperazine nitrogen.

The methylpyrrole group may enhance lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-16-6-2-3-14(16)15(19)18-9-7-17(8-10-18)13-4-11-22(20,21)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZDGPRKXHRQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a complex organic molecule that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a tetrahydro-thiopyran moiety, and a pyrrole derivative, indicating potential biological activity. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.5 g/mol. The presence of functional groups such as the dioxido group and the methanone functionality enhances its reactivity and potential interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O3S |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 1903304-15-3 |

The biological activity of this compound can be predicted based on its structural features. Compounds with similar structures often exhibit diverse pharmacological effects, including:

- Antidepressant Activity : Piperazine derivatives are commonly associated with antidepressant effects due to their ability to modulate neurotransmitter systems.

- Anxiolytic Effects : The piperazine ring is known for its anxiolytic properties, which may also be present in this compound.

- Antimicrobial Properties : The thiopyran and pyrrole functionalities suggest potential antimicrobial activity.

Research Findings

Recent studies have focused on the biological evaluation of compounds with similar structures. For example:

- Piperazine Derivatives : A study showed that piperazine derivatives exhibit significant binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression .

- Thiopyran Compounds : Research has demonstrated that thiopyran derivatives possess antimicrobial activity against various bacterial strains, suggesting that the thiopyran moiety in this compound could confer similar properties.

- Pyrrole Moieties : Pyrrole-based compounds have been reported to show anti-inflammatory and analgesic effects, which may enhance the therapeutic profile of this compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*logP values estimated via consensus methods (e.g., XLogP3, ChemAxon).

Key Observations :

- The target compound exhibits intermediate lipophilicity compared to analogues. The thiopyran-dioxide group reduces logP relative to CF₃- or thiophene-containing derivatives but increases it compared to polar aminophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.